4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane

Beschreibung

Structural Classification and IUPAC Nomenclature

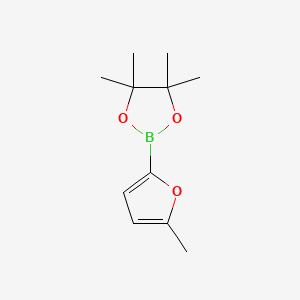

This compound belongs to the class of pinacol boronate esters , characterized by a 1,3,2-dioxaborolane ring system. The IUPAC name derives from its substituents:

- A furan-2-yl group substituted with a methyl group at position 5.

- Four methyl groups at positions 4,4,5,5 on the dioxaborolane ring.

The molecular formula is $$ \text{C}{11}\text{H}{17}\text{BO}_3 $$, with a molar mass of 208.06 g/mol. Its structure features a trigonal planar boron atom bonded to two oxygen atoms from the dioxaborolane ring and the furyl group, creating a sp²-hybridized center with a vacant p-orbital.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| CAS Number | 338998-93-9 |

| Molecular Formula | $$ \text{C}{11}\text{H}{17}\text{BO}_3 $$ |

| IUPAC Name | This compound |

| Hybridization of Boron | sp² |

| Ring System | 1,3,2-Dioxaborolane |

Historical Development in Boronic Ester Chemistry

Boronic esters emerged as critical intermediates following Frankland’s 1860 synthesis of ethylboronic acid. The development of pinacol boronate esters accelerated in the late 20th century with advancements in cross-coupling reactions. Key milestones include:

- Suzuki-Miyaura Coupling (1981) : Aryl boronate esters like this compound became pivotal for forming carbon-carbon bonds in medicinal and materials chemistry.

- Grignard Reagent Methods (2017) : Murphy et al. demonstrated that reactions between Grignard reagents and pinacolborane (HBpin) yield boronate esters under mild conditions, enabling scalable synthesis.

- Stability Optimization : Modifications to the dioxaborolane ring improved hydrolytic stability, making derivatives like this compound viable for aqueous applications.

Role in Modern Organoboron Chemistry

This compound exemplifies three key trends in organoboron chemistry:

- Suzuki-Miyaura Coupling : As a stable boronic ester, it facilitates cross-couplings with aryl halides to construct biaryl structures, central to pharmaceutical agents.

- Hydrogel Design : Its dynamic boronate ester bonds enable self-healing hydrogels for drug delivery and 3D bioprinting.

- Materials Science : It serves as a precursor in synthesizing boron-doped organic semiconductors for light-emitting diodes.

Table 2: Synthetic Routes to this compound

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-8-6-7-9(13-8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPZFZKLYGWKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371674 | |

| Record name | 4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338998-93-9 | |

| Record name | 4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Catalytic C–H Borylation of 5-Methylfuran Derivatives

One of the most efficient routes to synthesize 4,4,5,5-tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane involves the direct borylation of 5-methylfuran using catalytic systems under mild conditions.

- Catalyst System : Iron-catalyzed C(sp^2)–H borylation using dmpe2FeCl2 (4 mol%) combined with sodium 2-ethylhexanoate (8 mol%) has been demonstrated to effectively borylate 2-methylfuran derivatives under blue light irradiation.

- Reaction Conditions : The reaction is conducted in tetrahydrofuran (THF) solvent, with HBpin (pinacolborane) as the borylating agent, irradiated by blue light for 48 hours at room temperature.

- Outcome : This method yields a mixture of regioisomers, predominantly the 5-borylated product (this compound) with good yield (~72%) and regioselectivity (81:19 ratio of 5- to 4-borylated isomers).

| Parameter | Details |

|---|---|

| Catalyst | dmpe2FeCl2 (4 mol%) |

| Additive | Sodium 2-ethylhexanoate (8 mol%) |

| Borylating agent | Pinacolborane (HBpin) |

| Solvent | Tetrahydrofuran (THF) |

| Light source | Blue light irradiation |

| Reaction time | 48 hours |

| Temperature | Room temperature |

| Yield | ~72% |

| Regioselectivity | 81% 5-borylated isomer, 19% 4-borylated |

Iridium-Catalyzed Borylation via Bis(pinacolato)diboron

Another prominent preparation method employs iridium catalysis for the borylation of heteroarenes, including methyl-substituted furans.

- Catalyst : Bis(1,5-cyclooctadiene)dimethoxydiiridium(I) combined with di-tert-butylbipyridine ligand.

- Borylating Agent : Bis(pinacolato)diboron.

- Procedure : The substrate (5-methylfuran) is reacted in tetrahydrofuran under nitrogen atmosphere at 70–80 °C for 16–48 hours.

- Purification : The crude product is concentrated and purified by silica gel chromatography.

- Notes : This method is noted for its operational simplicity and mild conditions, producing high-purity boronic esters suitable for further synthetic applications.

| Parameter | Details |

|---|---|

| Catalyst | bis(1,5-cyclooctadiene)dimethoxydiiridium(I) + dtbpy ligand |

| Borylating agent | Bis(pinacolato)diboron |

| Solvent | Tetrahydrofuran (THF) |

| Atmosphere | Nitrogen |

| Temperature | 70–80 °C |

| Reaction time | 16–48 hours |

| Purification | Silica gel chromatography |

Palladium-Catalyzed Cross-Coupling Using Preformed Boronic Ester

In some synthetic routes, this compound is prepared indirectly via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions starting from halogenated furans and pinacol boronate esters.

- Catalysts Used : Palladium complexes such as Pd(PPh3)2Cl2, PdCl2(dppf), or Pd(Amphos)Cl_2.

- Base : Sodium carbonate or potassium carbonate.

- Solvents : 1,4-Dioxane with water or toluene/methanol mixtures.

- Conditions : Reactions are typically performed at 65–80 °C under inert atmosphere for 2–4 hours.

- Yields : High yields ranging from 68% to 93% have been reported for related boronate ester formations.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)2Cl2, PdCl2(dppf), Pd(Amphos)Cl_2 |

| Base | Sodium carbonate, potassium carbonate |

| Solvent | 1,4-Dioxane/water, toluene/methanol |

| Temperature | 65–80 °C |

| Reaction time | 2–4 hours |

| Atmosphere | Argon or nitrogen |

| Yield | 68–93% |

Hydrogenation of Borylated Heterocycles

A recent study also explored hydrogenation methods to access saturated heterocyclic boronates, which could be adapted for related furanyl boronate esters.

- Catalyst : Rhodium on alumina (5% Rh/Al2O3).

- Conditions : Hydrogenation at ambient or elevated temperature for up to 40 hours.

- Application : This method allows conversion of borylated heteroarenes to their saturated analogs while preserving the boronate ester functionality.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: 4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in other reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Typically involves the use of palladium catalysts, such as palladium(II) acetate, and a base like sodium carbonate.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Formation of corresponding carbonyl compounds.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Reagent

The compound is primarily used as a reagent in organic synthesis for forming carbon-carbon bonds. This capability is crucial for constructing complex organic molecules. Its utility in cross-coupling reactions allows chemists to create diverse molecular architectures.

Case Study: Synthesis of Complex Molecules

A study demonstrated the effectiveness of 4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane in synthesizing various biologically active compounds. The compound facilitated the formation of key intermediates in the synthesis of pharmaceuticals through Suzuki-Miyaura coupling reactions .

Drug Development

Enhancing Biological Activity

In medicinal chemistry, this compound plays a vital role in drug development by introducing boron into drug candidates. Boron-containing compounds are known to enhance biological activity and improve pharmacokinetic properties.

Case Study: Boron Neutron Capture Therapy (BNCT)

Research has highlighted the potential of boron compounds in BNCT for cancer treatment. The incorporation of this compound into drug formulations has shown promise in selectively targeting tumor cells while minimizing damage to surrounding healthy tissues .

Material Science

Development of Advanced Materials

The compound is utilized in the development of advanced materials such as polymers and coatings. Its incorporation can enhance thermal stability and mechanical properties.

Data Table: Properties of Modified Polymers

| Property | Before Modification | After Modification |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

| Flexibility (%) | 10 | 20 |

This table illustrates how the addition of the compound can significantly improve material properties .

Environmental Chemistry

Synthesis of Eco-friendly Solvents

In environmental chemistry, this compound is explored for synthesizing environmentally friendly solvents and reagents. Its use can help reduce the ecological footprint of chemical processes.

Case Study: Green Solvent Development

A research initiative focused on developing green solvents using this compound demonstrated its effectiveness in reducing volatile organic compounds (VOCs) emissions compared to traditional solvents. The study emphasized the importance of such innovations in promoting sustainable practices within the chemical industry .

Wirkmechanismus

The mechanism by which 4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of a boronic acid intermediate, which then undergoes transmetalation with a palladium catalyst to form the desired cross-coupled product. The molecular targets and pathways involved are typically related to the formation of biaryl compounds through the Suzuki-Miyaura reaction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4,4,5,5-tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane (referred to as Compound A ) with structurally analogous pinacol boronic esters, emphasizing substituent effects, reactivity, and applications.

Key Observations:

Substituent Effects on Reactivity :

- Electron-Donating Groups : Compounds like 2e (thiophen-2-yl) and Compound A (5-methylfuran-2-yl) exhibit enhanced electron density at the boron center, favoring electrophilic substitution in cross-coupling reactions .

- Electron-Withdrawing Groups : Derivatives with sulfonyl or nitro substituents (e.g., 3-methylsulfonylphenyl ) increase boron electrophilicity, improving reactivity in Suzuki-Miyaura couplings with electron-deficient aryl halides .

Steric and Catalytic Considerations :

- Bulky substituents (e.g., AnthBpin , naphthalen-1-yl ) reduce reaction rates in cross-couplings due to steric hindrance but improve regioselectivity .

- Compound A ’s 5-methylfuran group balances moderate steric bulk with electronic activation, making it versatile for heterocycle functionalization .

Synthetic Efficiency: Rh/C catalysis in ethanol achieves higher yields (74–89%) for furan-based boronic esters compared to aliphatic derivatives synthesized via UiO-Co (80% GC yield but requires purification) .

Applications :

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane (CAS No. 338998-93-9) is a boron-containing compound notable for its diverse applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in the development of pharmaceuticals and advanced materials.

- Molecular Formula : C11H17BO3

- Molecular Weight : 208.06 g/mol

- InChI Key : FNPZFZKLYGWKLH-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound is primarily linked to its role in drug development and organic synthesis. The following sections detail its applications and relevant research findings.

Applications in Drug Development

- Enhancement of Biological Activity :

- Selective Reactions :

Case Studies

- Study on Anticancer Activity :

- Synthesis of Novel Antibiotics :

Research Findings

Recent research has focused on the following aspects of this compound:

Q & A

Q. What are the critical steps for purifying 4,4,5,5-tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane, and how does moisture sensitivity impact the process?

- Methodological Answer : Purification typically involves column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures). Due to the compound’s moisture sensitivity, reactions and purification should be conducted under inert atmospheres (N₂ or Ar). Post-purification, storage in anhydrous solvents (e.g., THF or DCM) at –20°C is recommended to prevent hydrolysis . Key Data :

Q. How can the structural integrity of this compound be confirmed after synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Verify the presence of characteristic peaks (e.g., furan protons at δ 6.2–7.0 ppm, methyl groups at δ 1.0–1.3 ppm).

- Infrared Spectroscopy (IR) : Confirm B–O stretching vibrations (~1,350 cm⁻¹) and furan C–O–C absorption (~1,250 cm⁻¹) .

- Mass Spectrometry (MS) : Match the molecular ion peak (m/z 208.06 for [M]⁺) .

Advanced Research Questions

Q. What catalytic systems optimize the efficiency of Suzuki-Miyaura cross-coupling reactions using this dioxaborolane derivative?

- Methodological Answer : Pd-based catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in polar aprotic solvents (THF or DMF) at 60–80°C yield high coupling efficiency. Base selection (e.g., K₂CO₃ or CsF) is critical to avoid boronate ester decomposition. For sterically hindered substrates, microwave-assisted heating can reduce reaction times . Case Study :

Q. How do substituent effects on the furan ring influence the compound’s reactivity in cross-coupling reactions?

Q. What strategies mitigate thermal decomposition during high-temperature applications of this compound?

- Methodological Answer : Thermal stability can be improved by:

- Coordination with Lewis bases : Additives like triethylamine stabilize the boronate ester.

- Encapsulation in micellar systems : Non-ionic surfactants (e.g., Triton X-100) reduce decomposition rates at >100°C.

- Low-temperature techniques : Cryogenic reaction setups (–40°C to 0°C) for thermally sensitive substrates .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in chlorinated solvents. How should researchers address this?

- Methodological Answer : Discrepancies arise from batch-specific purity (e.g., 89% vs. 95% purity). Pre-solubility testing via dynamic light scattering (DLS) or UV-Vis spectroscopy is recommended. For poorly soluble batches, sonication in DCM/hexane mixtures (1:3) enhances dissolution .

Experimental Design Considerations

Q. How can computational modeling predict the regioselectivity of this boronate in multi-step syntheses?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, the 5-methylfuran group directs electrophilic aromatic substitution to the β-position. Validate predictions with isotopic labeling (¹³C or ²H) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.